molecular formula C16H14ClF3N2O3S B7701521 N-(2,6-dimethylphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide

N-(2,6-dimethylphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide

Cat. No. B7701521
M. Wt: 406.8 g/mol
InChI Key: CBQJALRZIGYIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, commonly known as DMSO2, is a sulfone compound that has been widely used in scientific research. It is a potent oxidant and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

DMSO2 has been extensively used in scientific research as a potent oxidant. It has been shown to induce oxidative stress in various cell lines and animal models. DMSO2 has also been used as a reagent in organic synthesis and as a solvent in chemical reactions. In addition, DMSO2 has been used as a probe to study the redox status of cells and tissues.

Mechanism of Action

The mechanism of action of DMSO2 is primarily through its ability to generate reactive oxygen species (ROS). DMSO2 can undergo a two-electron reduction to form a radical anion, which can then react with oxygen to generate superoxide anion. Superoxide anion can then undergo dismutation to form hydrogen peroxide, which can further react with other molecules to generate highly reactive hydroxyl radicals. These ROS can then react with cellular components such as proteins, lipids, and DNA, leading to oxidative damage.
Biochemical and Physiological Effects:
DMSO2 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. DMSO2 has also been shown to induce autophagy in various cell lines. In addition, DMSO2 has been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and cell signaling.

Advantages and Limitations for Lab Experiments

DMSO2 has several advantages for lab experiments. It is a potent oxidant and can induce oxidative stress in various cell lines and animal models. It is also relatively stable and can be stored for long periods of time. However, DMSO2 has some limitations as well. It is highly reactive and can cause oxidative damage to cellular components. In addition, DMSO2 can be toxic at high concentrations and should be used with caution.

Future Directions

There are several future directions for research on DMSO2. One direction is to study the role of DMSO2 in cancer therapy. DMSO2 has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells, and further research is needed to explore its potential as a cancer therapeutic agent. Another direction is to study the effects of DMSO2 on the immune system. DMSO2 has been shown to modulate the expression of various genes involved in inflammation, and further research is needed to explore its potential as an anti-inflammatory agent. Finally, further research is needed to explore the potential of DMSO2 as a redox probe to study the redox status of cells and tissues.

Synthesis Methods

DMSO2 can be synthesized by the reaction of N-methyl-4-chlorobenzenesulfonamide with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is then purified by column chromatography to obtain pure DMSO2.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O3S/c1-22(26(24,25)14-7-5-12(17)6-8-14)10-15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQJALRZIGYIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.